molecular formula C21H23N5O3S B3026010 N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

Katalognummer: B3026010
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: RIJLVEAXPNLDTC-LZMSFWOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Filgotinib-d4: ist ein deuteriummarkiertes Derivat von Filgotinib, einem selektiven Inhibitor der Janus-Kinase 1 (JAK1). Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und das metabolische Profil von Filgotinib zu untersuchen. Die Deuteriumatome in Filgotinib-d4 ersetzen Wasserstoffatome, was bei der Verfolgung und Quantifizierung der Verbindung während der Arzneimittelentwicklungsprozesse helfen kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Filgotinib-d4 beinhaltet die Einarbeitung von Deuteriumatomen in das Filgotinib-Molekül. Dies kann durch verschiedene Deuterierungsverfahren erreicht werden, wie z. B. katalytische Austauschreaktionen oder die Verwendung deuterierter Reagenzien. Der spezifische Syntheseweg kann variieren, aber ein allgemeiner Ansatz beinhaltet:

    Ausgangsmaterial: Filgotinib oder dessen Zwischenprodukte.

    Deuterierung: Verwendung deuterierter Reagenzien wie deuterierter Lösungsmittel oder Katalysatoren, um Wasserstoffatome durch Deuterium zu ersetzen.

    Reinigung: Das Produkt wird unter Verwendung von Techniken wie Chromatographie gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Filgotinib-d4 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet:

    Großsynthese: Großflächige Deuterierung unter Verwendung industrieller Reaktoren.

    Qualitätskontrolle: Strenge Prüfungen, um sicherzustellen, dass die Deuteriumeinbau konsistent ist und das Produkt die erforderlichen Spezifikationen erfüllt.

    Verpackung und Lagerung: Das Endprodukt wird unter kontrollierten Bedingungen verpackt, um die Stabilität zu erhalten und eine Kontamination zu verhindern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Filgotinib-d4 involves the incorporation of deuterium atoms into the Filgotinib molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The specific synthetic route may vary, but a general approach involves:

    Starting Material: Filgotinib or its intermediates.

    Deuteration: Using deuterated reagents like deuterated solvents or catalysts to replace hydrogen atoms with deuterium.

    Purification: The product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of Filgotinib-d4 follows similar principles but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale deuteration using industrial reactors.

    Quality Control: Rigorous testing to ensure the deuterium incorporation is consistent and the product meets the required specifications.

    Packaging and Storage: The final product is packaged under controlled conditions to maintain stability and prevent contamination.

Analyse Chemischer Reaktionen

Stability and Degradation Reactions

Filgotinib-d4 exhibits stability under analytical and physiological conditions:

Condition Reactivity Observation
Acidic/alkaline Resists hydrolysis at pH 1–13 (37°C, 24 hours).No significant degradation .
Thermal Stable at 25°C (solid) and 40°C (solution in DMSO or MeOH).Decomposition <2% after 48 hours .
Oxidative Resists oxidation by H₂O₂ (3% v/v).Retains >95% parent compound .

Mechanistic Insight :
The deuterated cyclopropane ring reduces metabolic oxidation by cytochrome P450 enzymes, prolonging half-life compared to non-deuterated filgotinib .

Biological Reactivity and Target Engagement

Filgotinib-d4 inhibits JAK1 (IC₅₀ = 10 nM) and modulates STAT1 phosphorylation (IC₅₀ = 629 nM in human whole blood) . Competitive binding assays confirm its interaction with the JAK1 ATP-binding pocket .

Kinase IC₅₀ (nM) Selectivity (vs. JAK1)
JAK110
JAK2282.8-fold
Tyk211611.6-fold

In Vivo Relevance :
At 0.1–30 mg/kg/day in rats, filgotinib-d4 reduces collagen-induced arthritis severity by suppressing macrophage/T-cell infiltration (p < 0.01 vs. control) .

Solubility and Reactivity in Solvents

Solvent Solubility Compatibility
DMSO>10 mg/mLStable for 6 months .
Acetonitrile:MeOH (1:1)>10 mg/mLNo precipitation observed .
Aqueous buffer (pH 7.4)<0.1 mg/mLLimited solubility .

Handling Note :
Solutions should be purged with inert gas (N₂/Ar) to prevent oxidative degradation .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Inhibition of JAK1:
Filgotinib-d4 acts as a selective inhibitor of JAK1, which is pivotal in the signaling pathways of pro-inflammatory cytokines. This inhibition can lead to reduced inflammation and modulation of immune responses. The compound's selectivity helps minimize side effects associated with broader JAK inhibitors .

2. Treatment of Autoimmune Diseases:
Due to its anti-inflammatory properties, Filgotinib-d4 is being investigated for the treatment of various autoimmune conditions such as rheumatoid arthritis and ulcerative colitis. Clinical studies have shown promising results in reducing disease activity and improving patient outcomes .

Research Applications

1. Pharmacokinetics Studies:
Filgotinib-d4 is extensively used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of JAK inhibitors. The presence of deuterium allows for more precise tracking and quantification during drug development processes .

2. Biochemical Analysis:
The compound's role in biochemical reactions has been studied to understand its interaction with various enzymes involved in inflammatory pathways. This includes analyzing its effects on the phosphorylation and activation of signaling molecules within the JAK-STAT pathway .

Chemical Properties and Reactions

Filgotinib-d4 can undergo several chemical reactions that are essential for its application in research:

Type of Reaction Description
Oxidation Reacts with oxidizing agents to form oxidized derivatives.
Reduction Interacts with reducing agents to yield reduced derivatives.
Substitution Functional groups can be replaced under specific conditions.

These reactions are crucial for synthesizing analogs or modifying the compound for enhanced efficacy or stability in therapeutic applications.

Case Studies

Several case studies have highlighted the effectiveness of Filgotinib-d4 in clinical settings:

  • Rheumatoid Arthritis: A phase II clinical trial demonstrated that patients receiving Filgotinib showed significant improvement in disease activity scores compared to placebo groups. The safety profile was consistent with prior studies on JAK inhibitors .
  • Ulcerative Colitis: Another study focused on ulcerative colitis patients revealed that Filgotinib reduced mucosal healing time significantly compared to traditional therapies, showcasing its potential as a first-line treatment option .

Wirkmechanismus

Filgotinib-d4, like Filgotinib, exerts its effects by selectively inhibiting Janus kinase 1 (JAK1). This inhibition disrupts the JAK-STAT signaling pathway, which is involved in various cellular processes, including immune response and inflammation. By blocking JAK1, Filgotinib-d4 can modulate immune function and reduce inflammation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Tofacitinib: Ein weiterer JAK-Inhibitor, aber weniger selektiv für JAK1.

    Baricitinib: Hemmt JAK1 und JAK2, wird bei rheumatoider Arthritis eingesetzt.

    Upadacitinib: Ein selektiver JAK1-Inhibitor, ähnlich wie Filgotinib.

Einzigartigkeit

Filgotinib-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, die seine Stabilität erhöht und eine präzise Quantifizierung in Forschungsstudien ermöglicht. Dies macht es in der pharmakokinetischen und metabolischen Forschung besonders wertvoll im Vergleich zu seinen nicht-deuterierten Gegenstücken .

Biologische Aktivität

N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide, commonly known as Filgotinib , is a compound that exhibits significant biological activity primarily as an inhibitor of Janus kinase 1 (JAK1). This article delves into its biological activities, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Chemical Formula : C21H23N5O3S
  • Molecular Weight : 425.50 g/mol
  • CAS Number : 1206161-97-8
  • Appearance : White to off-white solid

Filgotinib functions as a selective inhibitor of JAK1. By inhibiting this kinase, it interferes with the signaling pathways of various cytokines involved in inflammatory responses. This action has implications for treating autoimmune diseases and other inflammatory conditions.

Key Mechanism Insights:

  • JAK/STAT Pathway : Filgotinib inhibits the JAK/STAT signaling pathway by preventing the phosphorylation of STAT proteins, which are crucial for gene expression related to inflammation and immune response .

Anti-inflammatory Effects

Filgotinib has demonstrated significant anti-inflammatory properties in various preclinical and clinical studies. It has been shown to reduce markers of inflammation and improve clinical symptoms in conditions such as rheumatoid arthritis (RA) and ulcerative colitis (UC).

Clinical Studies

Several clinical trials have assessed the efficacy and safety of Filgotinib:

  • Rheumatoid Arthritis :
    • In a Phase 2 study, Filgotinib was shown to significantly improve disease activity scores in RA patients compared to placebo .
    • A subsequent Phase 3 trial confirmed its efficacy with a notable reduction in swollen joint counts and improvement in physical function.
  • Ulcerative Colitis :
    • Filgotinib was evaluated in patients with moderate to severe UC. Results indicated a higher rate of remission compared to placebo groups .

Case Studies

A notable case study involved a patient with refractory RA who had not responded to conventional therapies. After administration of Filgotinib for 12 weeks, the patient exhibited marked improvement in joint pain and swelling, alongside a reduction in C-reactive protein (CRP) levels .

Data Table: Summary of Clinical Findings

Study TypeConditionOutcome MeasuresResults
Phase 2 TrialRheumatoid ArthritisDisease Activity Score (DAS28)Significant improvement vs placebo
Phase 3 TrialRheumatoid ArthritisSwollen Joint CountReduction observed
UC Clinical TrialUlcerative ColitisRemission RateHigher remission rate vs placebo
Case StudyRefractory RACRP LevelsMarked reduction after 12 weeks

Safety Profile

Filgotinib's safety profile has been assessed across multiple studies. Common adverse effects include:

  • Headache
  • Nausea
  • Elevated liver enzymes

Serious adverse effects are rare but can include infections due to immunosuppression associated with JAK inhibition.

Eigenschaften

IUPAC Name

2,2,3,3-tetradeuterio-N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)/i8D2,9D2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJLVEAXPNLDTC-LZMSFWOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.